1-Pentene, 5-iodo-2-methyl-
Description
1-Pentene, 5-iodo-2-methyl- (C₅H₉I, molecular weight: 196.03 g/mol) is a halogenated alkene characterized by a terminal double bond (C1–C2), a methyl substituent at C2, and an iodine atom at C5 . Its structure (CH₂=CH(CH₃)CH₂CH₂I) combines features of both alkenes and haloalkanes, leading to unique reactivity.
Properties
CAS No. |
73541-16-9 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
5-iodo-2-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h1,3-5H2,2H3 |
InChI Key |
FVPCGIQNXBGCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCI |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Pentene, 5-iodo-2-methyl- can be achieved through various methods. One common approach involves the halogenation of 2-methyl-1-pentene. The reaction typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination at the fifth carbon position. Industrial production methods may involve the use of more advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Pentene, 5-iodo-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can yield diols.
Common reagents and conditions for these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., potassium permanganate, osmium tetroxide).
Scientific Research Applications
1-Pentene, 5-iodo-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through selective iodination.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-iodo-2-methyl- depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences and similarities between 1-pentene, 5-iodo-2-methyl- and related compounds:
Reactivity and Catalytic Behavior
- Hydrogenation Activity: 1-Pentene, 5-iodo-2-methyl-: No direct data, but iodine may hinder adsorption on catalysts (e.g., Ni/Al₂O₃) compared to non-halogenated analogs. 1-Pentene: Highly reactive in hydrogenation, with conversions used to assess catalyst performance . 2-Methyl-2-butene: Less reactive due to steric hindrance; dominant in industrial C5 fractions .
Thermal Decomposition :
Oxidation and Ignition :
Environmental and Industrial Relevance
Volatile Organic Compounds (VOCs) :
Polymer Science :
- 1-Pentene is incorporated into ethylene copolymers to tune material properties (e.g., crystallinity) . The bulky iodine in the target compound could disrupt copolymerization efficiency.
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